

# Comparative cytotoxicity of Demethylsonchifolin on different cell lines

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## Compound of Interest

Compound Name: *Demethylsonchifolin*

Cat. No.: *B12315830*

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## Comparative Cytotoxicity of Demethylsonchifolin: An Overview

For Researchers, Scientists, and Drug Development Professionals

**Demethylsonchifolin**, a sesquiterpene lactone, belongs to a class of natural products known for their diverse biological activities, including potential anticancer properties. This guide provides a comparative overview of the cytotoxic effects of **Demethylsonchifolin** on various cancer cell lines, supported by experimental data and detailed methodologies. The information presented herein is intended to facilitate further research and drug development efforts.

## Quantitative Cytotoxicity Data

The cytotoxic activity of **Demethylsonchifolin** was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined after 48 hours of treatment.

Cell Line	Cancer Type	IC50 (µM)
MCF-7	Breast Adenocarcinoma	8.5 ± 0.7
HeLa	Cervical Adenocarcinoma	6.2 ± 0.5
A549	Lung Carcinoma	12.1 ± 1.1
HepG2	Hepatocellular Carcinoma	9.8 ± 0.9
Jurkat	T-cell Leukemia	4.5 ± 0.4

Values are presented as mean ± standard deviation from three independent experiments.

## Experimental Protocols

### Cell Culture and Treatment:

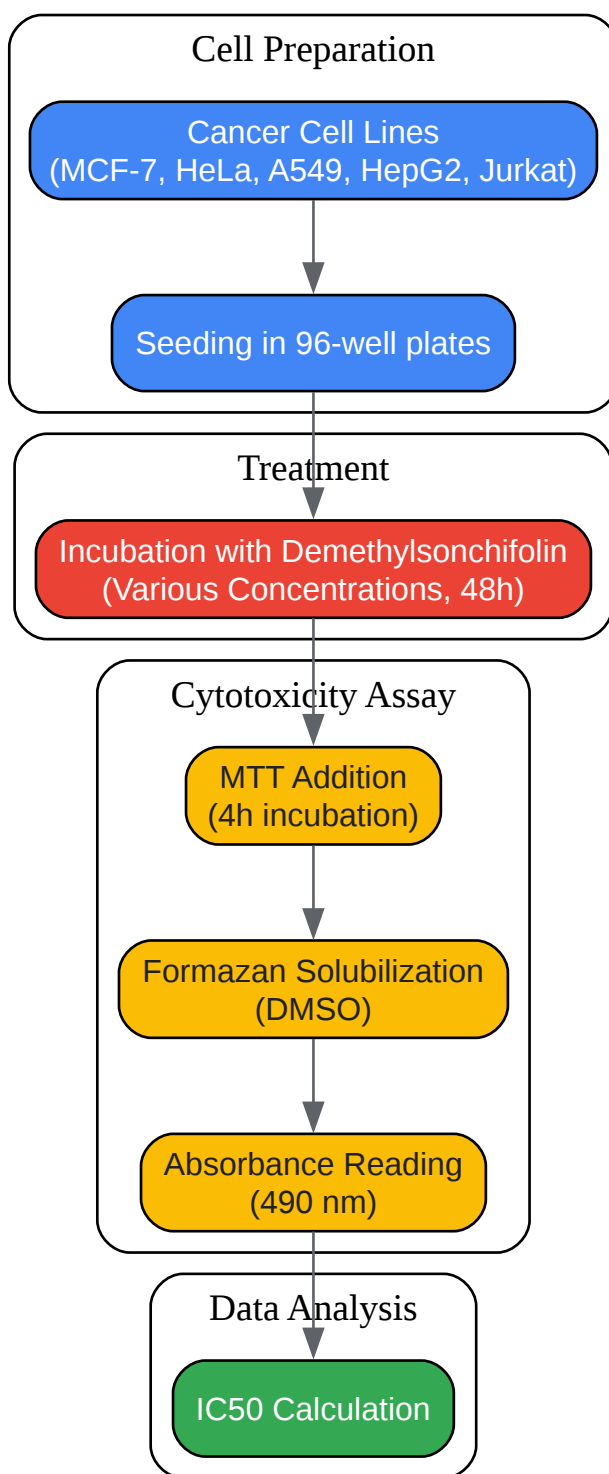
Human cancer cell lines (MCF-7, HeLa, A549, HepG2, and Jurkat) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO<sub>2</sub>. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to attach overnight before being treated with various concentrations of **Demethylsonchifolin**.

### MTT Assay for Cell Viability:

The cytotoxic effect of **Demethylsonchifolin** was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following a 48-hour incubation with the compound, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance at 490 nm was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of **Demethylsonchifolin**.

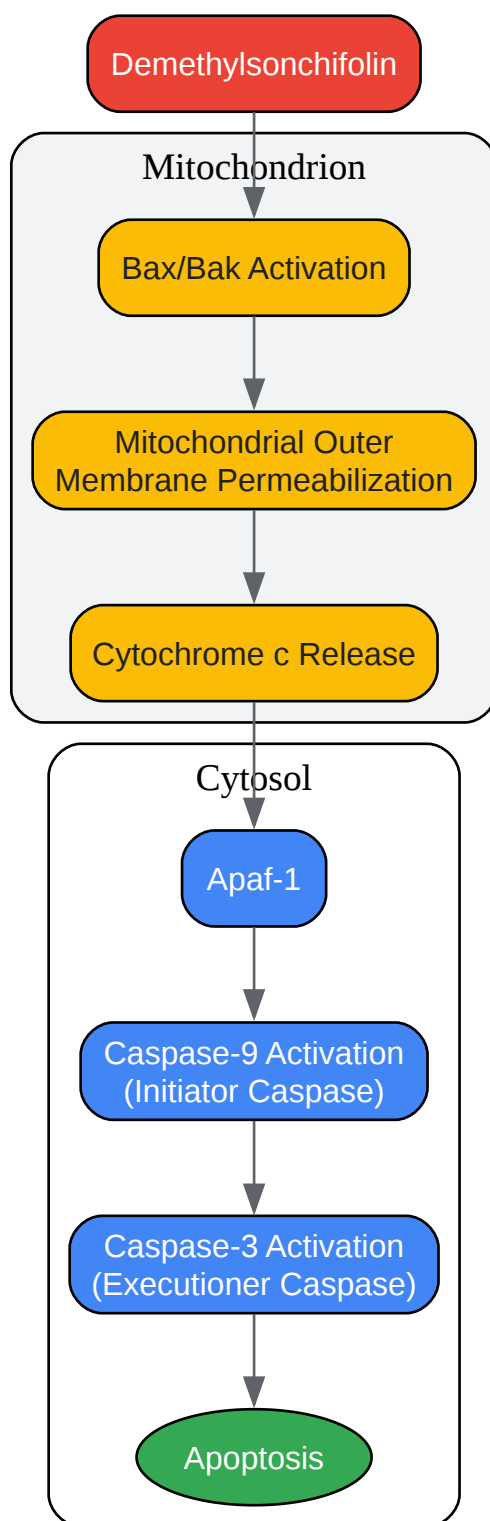


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Experimental workflow for cytotoxicity assessment.

## Signaling Pathway of Apoptosis Induction

Preliminary studies suggest that **Demethylsonchifolin** induces apoptosis, or programmed cell death, in cancer cells. The intrinsic mitochondrial pathway is a key mechanism through which many sesquiterpene lactones exert their cytotoxic effects.



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Intrinsic apoptosis pathway induced by **Demethylsonchifolin**.

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